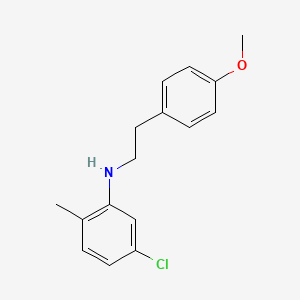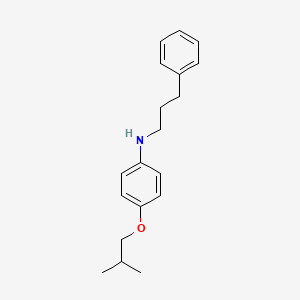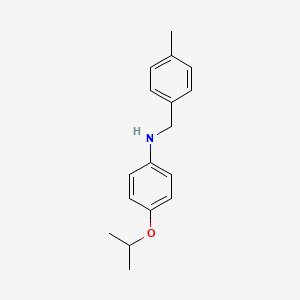
4-Isopropoxy-N-(4-methylbenzyl)aniline
Overview
Description
4-Isopropoxy-N-(4-methylbenzyl)aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . This compound is characterized by the presence of an isopropoxy group and a methylbenzyl group attached to an aniline core. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and 4-isopropoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Isopropoxy-N-(4-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Isopropoxy-N-(4-methylbenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(4-methylbenzyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis, depending on the context of its use.
Comparison with Similar Compounds
4-Isopropoxy-N-(4-methylbenzyl)aniline can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-isopropoxy-N-benzylaniline and 4-methoxy-N-(4-methylbenzyl)aniline share structural similarities.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)19-17-10-8-16(9-11-17)18-12-15-6-4-14(3)5-7-15/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIUIZAVPABKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385476.png)
![2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385477.png)
![N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385478.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385479.png)
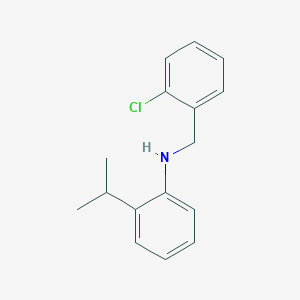
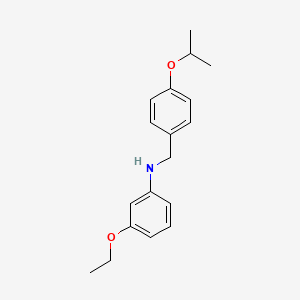
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline](/img/structure/B1385483.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline](/img/structure/B1385485.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385486.png)
![N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385487.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline](/img/structure/B1385489.png)
